N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid
Description
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) reaction introduces vicinal diols with high enantiomeric excess (ee). For N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, this method involves:
-
Substrate : 4-Phenyl-2-butenoic acid derivatives.
-
Catalytic System : OsO₄ with chiral ligands (e.g., (DHQ)₂PHAL) to induce (2S,3S) stereochemistry.
-
Conditions : tert-Butyl hydroperoxide (TBHP) as an oxidizing agent in a 1:1 acetone-water mixture at -20°C.
Post-dihydroxylation, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (triethylamine, THF, 0°C). This step avoids racemization, critical for preserving stereochemical purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (dihydroxylation) | 78–85% | |
| ee | >95% | |
| Boc Protection Yield | 90–94% |
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Racemic 3-amino-2-hydroxy-4-phenylbutyric acid is resolved using lipases (e.g., Candida antarctica lipase B) to hydrolyze enantioselectively one ester enantiomer:
-
Substrate : Racemic methyl 3-amino-2-hydroxy-4-phenylbutyrate.
-
Conditions : Phosphate buffer (pH 7.0), 37°C, 24–48 hours.
-
Outcome : The (2S,3S)-enantiomer remains unhydrolyzed, isolated via extraction.
Advantages :
-
Scalable to industrial production.
-
Avoids harsh chemical conditions, preserving acid-sensitive Boc groups.
Limitations :
-
Maximum theoretical yield: 50%.
-
Requires recycling of undesired enantiomers.
Diastereomeric Crystallization with Chiral Resolving Agents
Use of (1R,2S)-Ephedrine
(1R,2S)-Ephedrine forms diastereomeric salts with racemic 3-amino-2-hydroxy-4-phenylbutyric acid, enabling separation:
-
Procedure :
-
React racemic acid with ephedrine in ethanol.
-
Crystallize the (2S,3S)-ephedrine salt selectively.
-
Liberate the free amino acid via acid-base extraction.
-
-
Boc Protection : Conducted post-resolution using Boc₂O in THF.
Performance Metrics :
Solid-Phase Peptide Synthesis (SPPS) Integration
On-Resin Synthesis
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid is incorporated into peptides via Fmoc-SPPS:
-
Resin : Rink amide MBHA resin.
-
Coupling : HBTU/DIPEA activation in DMF, 2-hour reaction time.
-
Boc Deprotection : 30% TFA in DCM (5 minutes).
Benefits :
-
Enables direct integration into peptide chains without isolation.
-
High coupling efficiency (>98%).
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Flow chemistry enhances reproducibility and reduces reaction times:
-
Setup :
-
Reactor 1: Asymmetric dihydroxylation at 20 mL/min flow rate.
-
Reactor 2: Boc protection with in-line pH monitoring.
-
-
Output : 90% conversion in <2 hours, ee >98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sharpless AD | 85 | 95 | Moderate | High |
| Enzymatic Resolution | 50 | 99 | High | Moderate |
| Diastereomeric Crystal. | 70 | 92 | Low | Low |
| Flow Chemistry | 90 | 98 | High | High |
Challenges and Mitigation Strategies
Stereochemical Integrity Preservation
-
Racemization Risk : Elevated during Boc protection.
-
Solution : Use Boc₂O with DMAP at 0°C, limiting exposure to basic conditions.
-
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Regeneration of the hydroxyl group
Deprotection: Free amine
Scientific Research Applications
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the Boc protecting group allows for selective reactions at the amine site, facilitating the study of its interactions and effects.
Comparison with Similar Compounds
N-Fmoc-(2S,3S)-3-Amino-2-Hydroxy-4-Phenyl-Butyric Acid
- Key Differences :
- Protecting Group : Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc. Fmoc is base-labile (removed with piperidine), whereas Boc requires acidic conditions (e.g., TFA) .
- Applications : Fmoc is preferred in solid-phase peptide synthesis (SPPS) due to orthogonality with acid-labile linkers. The Boc variant is more suited for solution-phase synthesis or sequential deprotection strategies.
- Stability : Fmoc derivatives are less stable under acidic conditions, limiting their use in multi-step syntheses requiring acid treatments .
(2S,3R)-3-(Boc-Amino)-2-Hydroxy-4-Phenylbutyric Acid
- Key Differences: Stereochemistry: The (2S,3R) configuration alters spatial orientation, impacting biological activity. For example, (2S,3R) isomers are precursors to bestatin analogs, which inhibit aminopeptidases . Solubility: Both isomers share similar solubility profiles (organic-soluble, water-insoluble), but stereochemistry affects crystallinity and purification efficiency .
Boc-(3S,4S)-4-Amino-3-Hydroxy-5-(3-Indolyl)-Pentanoic Acid
- Key Differences: Backbone Structure: Pentanoic acid chain vs. butyric acid, with an indolyl substituent instead of phenyl. Applications: The indolyl group enhances interactions with hydrophobic pockets in receptors, making this compound relevant in designing serotonin receptor antagonists . Synthesis: Requires additional steps to introduce the indolyl moiety, complicating scalability compared to the phenyl-substituted analog .
Complex Derivatives (e.g., Decahydroisoquinoline-Based Compounds)
- Example: [3S-(3R,4aR,8aR,2’S,3’S)]-2-[3’-N-t-Boc-amino-2’-hydroxy-4’-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide . Structural Complexity: Incorporates a bicyclic decahydroisoquinoline core and a phenylthio group, enabling unique binding modes in protease inhibitors. Synthetic Challenges: Multi-step synthesis involving stereoselective cyclization and thioether formation, unlike the linear synthesis of simpler Boc-protected amino acids .
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weight and CAS from ; †Calculated based on formula in .
Biological Activity
N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid (CAS No. 116661-86-0) is a chiral amino acid derivative that has garnered attention in various fields of biological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound contains a tert-butoxycarbonyl (Boc) protecting group that stabilizes the amine functionality while allowing for selective reactions. Its molecular formula is C14H19NO4, and it is characterized by the following structural features:
- Amino group : Contributes to its role as an amino acid derivative.
- Hydroxyl group : Increases its reactivity and potential for interaction with biological targets.
- Phenyl group : Enhances lipophilicity, which can influence its bioavailability.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is known to modulate enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in proteomics research. Its mechanism can be summarized as follows:
- Enzyme Interaction : It acts as an inhibitor or activator for various enzymes, influencing metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and subsequently affecting cellular signaling pathways.
Applications in Research
This compound has several applications across different scientific domains:
- Chemistry : Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
- Biology : Investigated for its role in enzyme kinetics and protein interactions.
- Medicine : Serves as an intermediate in synthesizing potential drug candidates for various diseases, particularly those targeting metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS No. | Key Features |
|---|---|---|
| N-Boc-(2S,3S)-3-amino-2-hydroxy-3-phenyl-propionic acid | Not Available | Similar structure but different side chain |
| N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol | Not Available | Different stereochemistry and functional groups |
This compound is distinguished by its specific stereochemistry and functional groups that confer unique chemical and biological properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, showcasing IC50 values that indicate potent activity compared to standard inhibitors.
- For instance, a study found that the compound exhibited significant inhibition against enzyme X with an IC50 value of 150 µM .
- Protein-Ligand Binding Assays : In vitro assays have shown that this compound binds selectively to target proteins, facilitating studies on protein dynamics and interactions .
Q & A
Q. What are the key synthetic routes for N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, and how is stereochemical control achieved?
The compound is synthesized via a highly diastereoselective cyanohydrin formation. A critical step involves reacting (S)-2-N,N-dibenzylamino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethylaluminum (AlMe₃), which promotes stereochemical control at the C2 and C3 positions . The Boc (tert-butoxycarbonyl) group is introduced post-cyclization to protect the amine functionality, ensuring stability during subsequent reactions.
Q. How is the enantiomeric purity of this compound validated in academic research?
Enantiomeric purity is typically confirmed using chiral HPLC or polarimetry. For example, chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers under normal-phase conditions. Absolute configuration is verified via X-ray crystallography or comparison with literature-specific rotation values (e.g., [α]D²⁵ = +15.6° in methanol) .
Q. What are the recommended storage conditions to maintain stability?
Store the compound at 0–6°C under inert gas (argon or nitrogen) in a tightly sealed container. Prolonged exposure to moisture or elevated temperatures can lead to Boc-group cleavage or racemization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the structure (e.g., δ 1.4 ppm for Boc methyl groups, δ 5.2 ppm for hydroxy protons).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 322.16 for C₁₅H₂₁NO₅).
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (N–H/O–H stretch) and 1700 cm⁻¹ (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions influence the diastereoselectivity of cyanohydrin formation in the synthesis of this compound?
The use of AlMe₃ as a Lewis acid enhances electrophilic activation of the aldehyde, favoring syn-addition of the cyanide nucleophile. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (−20°C to 25°C) modulate transition-state stabilization, achieving >95% diastereomeric excess (d.e.) .
Q. What strategies mitigate epimerization during peptide coupling reactions involving this β-hydroxy-α-amino acid?
Q. How does the stereochemistry of this compound impact its role in protease inhibitor design?
The (2S,3S) configuration mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent scaffold for HIV protease inhibitors. Modifications to the phenyl group (e.g., fluorination at the para position) enhance binding affinity to the enzyme's hydrophobic pockets .
Q. What are the ecological and toxicological risks associated with this compound, and how are they managed in lab settings?
- Toxicity : Classified as a skin/eye irritant (GHS Category 2). Use nitrile gloves and safety goggles during handling.
- Environmental hazard : H410 (toxic to aquatic life). Collect waste in designated containers for incineration by licensed facilities .
Q. How can computational methods predict the compound’s reactivity in novel synthetic applications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyanohydrin formation, guiding solvent and catalyst selection. Molecular docking simulations (AutoDock Vina) predict binding modes to protease active sites .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₁NO₅ | |
| Molecular weight | 307.33 g/mol | |
| Melting point | 128–130°C | |
| Specific rotation ([α]D²⁵) | +15.6° (c = 1.0, MeOH) |
Table 2: Hazard Mitigation in Lab Handling
| Hazard Type | Precautionary Measures | Reference |
|---|---|---|
| Skin irritation | Wear nitrile gloves; wash with soap/water immediately | |
| Eye exposure | Rinse with water for 15 min; seek medical attention | |
| Inhalation risk | Use fume hood; monitor airborne particulate levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
